molecular formula C8H8BrNO2 B8259507 2-(4-Bromo-2-hydroxyphenyl)acetamide

2-(4-Bromo-2-hydroxyphenyl)acetamide

Cat. No.: B8259507
M. Wt: 230.06 g/mol
InChI Key: RHCDRZSTQAJIMH-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-hydroxyphenyl)acetamide is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromo-2-hydroxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-2-1-5(3-8(10)12)7(11)4-6/h1-2,4,11H,3H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCDRZSTQAJIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility of Brominated Hydroxyphenylacetamides in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of brominated hydroxyphenylacetamide compounds in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying physicochemical principles that govern solubility. We present detailed, field-proven methodologies for both thermodynamic and kinetic solubility determination, complete with troubleshooting guidance and data interpretation strategies. The aim is to equip scientists with the expertise to generate reliable and reproducible solubility data, a critical parameter in preclinical research and formulation development.

Introduction: The Critical Role of Solubility in Compound Advancement

In the landscape of chemical and pharmaceutical research, the family of brominated hydroxyphenylacetamides represents a class of molecules with significant potential. Their substituted phenyl ring structure is a common scaffold in medicinal chemistry and material science. However, the journey from a promising compound to a viable candidate is paved with physicochemical challenges, the most fundamental of which is solubility.

Poor solubility can terminate the development of an otherwise potent compound, leading to unreliable results in biological assays, poor bioavailability, and insurmountable formulation hurdles.[1] Therefore, the accurate characterization of a compound's solubility profile is not merely a routine measurement but a cornerstone of informed decision-making in the development pipeline.

This guide focuses on two solvents of paramount importance:

  • Dimethyl Sulfoxide (DMSO): Often hailed as a "universal solvent," DMSO's ability to dissolve a vast array of both polar and nonpolar compounds makes it indispensable for creating high-concentration stock solutions for compound libraries and high-throughput screening.[2][3]

  • Methanol (MeOH): As a simple polar protic alcohol, methanol is a versatile solvent used in synthesis, purification, and various analytical techniques, including chromatography.[4][5][6]

Understanding how a brominated hydroxyphenylacetamide behaves in these two distinct solvent environments provides critical insights into its nature and potential applications.

The Theoretical Framework: A Molecule-Centric View of Solubility

The principle "like dissolves like" is a foundational concept in chemistry, yet it simplifies a complex interplay of intermolecular forces.[7][8][9] To truly understand solubility, we must dissect the molecular characteristics of both the solute and the solvent.

Physicochemical Profile of Brominated Hydroxyphenylacetamides

The solubility of a brominated hydroxyphenylacetamide is dictated by the balance of its constituent functional groups:

  • Phenyl Ring: This core structure is nonpolar and hydrophobic, tending to reduce solubility in polar solvents like water or methanol.

  • Hydroxyl Group (-OH): This group is polar and can act as both a hydrogen bond donor and acceptor, promoting interaction with polar solvents.

  • Acetamide Group (-CONH₂): This is also a polar group capable of engaging in hydrogen bonding, contributing positively to solubility in polar media.

  • Bromine Substituent(s) (-Br): Halogenation, particularly with bromine, increases the molecular weight and the overall hydrophobicity of the molecule, which generally decreases solubility in polar solvents.[10]

The number and position of the bromine atoms on the phenyl ring will significantly modulate the molecule's overall polarity and, consequently, its solubility.

Solvent Properties and Solute-Solvent Interactions

Dimethyl Sulfoxide (DMSO): DMSO is a polar aprotic solvent.[2] Its potent solvent power stems from its large dipole moment. While it cannot donate hydrogen bonds, the oxygen atom is a strong hydrogen bond acceptor. It effectively disrupts solute-solute interactions in a crystal lattice and solvates a wide range of molecules.[11] For brominated hydroxyphenylacetamides, DMSO can interact favorably with the polar hydroxyl and acetamide groups while also accommodating the nonpolar bromophenyl ring.

Methanol (MeOH): Methanol is a polar protic solvent.[6] Its hydroxyl group allows it to act as both a hydrogen bond donor and acceptor, similar to water but with a nonpolar methyl group. It will readily form hydrogen bonds with the hydroxyl and acetamide groups of the solute. However, its capacity to solvate the larger, hydrophobic bromophenyl portion of the molecule is less effective than that of DMSO.

This fundamental difference leads to a critical, field-proven insight: The solubility of a typical brominated hydroxyphenylacetamide is expected to be significantly higher in DMSO than in methanol.

Experimental Determination of Solubility: Protocols and Rationale

Accurate solubility data depends on robust and well-understood experimental design. We present two primary methods: the gold-standard shake-flask method for thermodynamic equilibrium solubility and a high-throughput method for kinetic solubility.

Protocol 1: Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is considered the most reliable technique for measuring true thermodynamic solubility.[12][13] It determines the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Causality Behind the Choices:

  • Excess Solid: Using an excess of the compound ensures that the solvent becomes fully saturated, representing the absolute solubility limit under the specified conditions.[12]

  • Equilibration Time: Allowing the system to shake for an extended period (typically 24-48 hours) is crucial for reaching a true thermodynamic equilibrium between the dissolved and undissolved states.[13][14] Shorter times may lead to an underestimation of solubility.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) is essential for reproducibility.[13]

  • Phase Separation: Centrifugation and/or filtration are critical to ensure that no undissolved solid particles are carried over into the sample for analysis, which would falsely inflate the measured solubility.[1][15]

Step-by-Step Methodology:

  • Preparation of Supersaturated Mixture: a. Add an excess amount of the brominated hydroxyphenylacetamide (e.g., 2-5 mg) to a pre-weighed glass vial. The exact mass should be recorded. b. Add a precise volume of the chosen solvent (DMSO or methanol), for instance, 1 mL.

  • Equilibration: a. Seal the vial tightly to prevent solvent evaporation. b. Place the vial in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). c. Agitate the mixture for 24 to 48 hours.[13][14] A visual confirmation of excess solid should be made at the end of the incubation period.

  • Separation of Undissolved Solid: a. Centrifuge the vial at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess solid.[15] b. Carefully withdraw an aliquot of the clear supernatant. For added certainty, the supernatant can be passed through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

  • Quantification: a. Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical instrument. b. Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[1] c. Calculate the original concentration in the saturated solution by applying the dilution factor. This value is the equilibrium solubility.

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid to Vial B Add Precise Volume of Solvent (DMSO/MeOH) A->B C Seal and Agitate (24-48h at 25°C) B->C D Centrifuge to Pellet Solid C->D E Collect Supernatant (Optional: Filter) D->E F Dilute Supernatant E->F G Analyze via HPLC or LC-MS F->G H Calculate Solubility (mg/mL or mM) G->H

Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery as it is faster and requires less compound.[16] It measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into a different solvent (in this case, methanol). This mimics the scenario in many biological assays where a DMSO stock is diluted into an aqueous buffer.[1][17]

Causality Behind the Choices:

  • DMSO Stock: Starting from a high-concentration DMSO stock is standard practice in high-throughput screening.[1][18]

  • Rapid Dilution: The rapid addition of the DMSO stock into the less powerful solvent (methanol) creates a supersaturated state that may precipitate over a short incubation time. This does not represent thermodynamic equilibrium.

  • Precipitation Detection: Nephelometry (light scattering) or UV absorbance after filtration are common high-throughput methods to detect the point of precipitation.[16]

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Methanol: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a new 96-well plate containing a larger volume of methanol (e.g., 198 µL). Mix immediately.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.[1]

  • Detection of Precipitation: a. Read the plate using a nephelometer to measure light scattering caused by precipitated particles.[17] b. Alternatively, filter the plate and measure the UV absorbance of the filtrate to determine the concentration of the compound remaining in solution.[16]

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Kinetic_Solubility_Workflow A Prepare High-Conc. Stock in DMSO B Serially Dilute Stock in 96-Well Plate A->B C Transfer Small Volume to Plate with Methanol B->C D Incubate (1-2h at 25°C) C->D E Measure Precipitation (Nephelometry or UV after Filtration) D->E F Determine Highest Soluble Concentration E->F

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, structured format to allow for easy comparison and decision-making.

Table 1: Comparative Solubility Data for a Representative Brominated Hydroxyphenylacetamide

Parameter DMSO Methanol Rationale for Difference
Equilibrium Solubility (mg/mL) >200 (Hypothetical) ~15 (Hypothetical) DMSO is a stronger, polar aprotic solvent, better able to solvate both the polar and nonpolar regions of the molecule.[2][3]
Kinetic Solubility (µM) N/A (Stock Solvent) ~120 (Hypothetical) Represents the concentration at which the compound precipitates from a supersaturated solution upon dilution from DMSO stock.

| Appearance | Clear, colorless solution | Saturated solution with visible precipitate | Visual confirmation of the quantitative data. |

Note: The values in Table 1 are hypothetical examples used for illustrative purposes.

Troubleshooting Common Experimental Issues

Issue 1: Compound Precipitates Immediately When Diluting from DMSO Stock into an Aqueous Buffer for an Assay.

  • Causality: This is a classic example of exceeding the kinetic solubility limit. The compound is highly soluble in the "super solvent" DMSO but poorly soluble in the aqueous buffer.[19]

  • Solutions:

    • Lower the Final Concentration: Test a lower final concentration of the compound in the assay.[19]

    • Increase Cosolvent Percentage: If the assay tolerates it, increase the final percentage of DMSO (e.g., from 0.5% to 1.0%), but be mindful of potential solvent effects on the biological system.[19][20]

    • Use a Surfactant: A small amount of a biocompatible surfactant like Tween-80 can help maintain compound solubility in aqueous media.[19]

Issue 2: Inconsistent or Irreproducible Solubility Results.

  • Causality: This often points to a lack of control over experimental variables.[21]

  • Solutions:

    • Verify Compound Purity and Form: Ensure the compound is of high purity. Different crystalline forms (polymorphs) can have different solubilities.

    • Control Temperature: Small temperature fluctuations can significantly alter solubility. Ensure consistent temperature control during equilibration.[13]

    • Standardize Equilibration Time: Ensure the shake-flask method always uses the same, sufficient equilibration time. Incomplete equilibration is a major source of error.

    • Check for Degradation: The compound may be unstable in the solvent. Analyze the supernatant for degradation products via LC-MS.[22]

Issue 3: Analytical Method Errors.

  • Causality: The quantification method itself may be flawed.

  • Solutions:

    • Validate the Analytical Method: Ensure the HPLC or UV-Vis method is validated for linearity, accuracy, and precision.

    • Check for Filter Binding: The compound may adsorb to the syringe filter, leading to an underestimation of solubility. Test solubility with and without filtration to assess this.

    • Ensure Proper Standard Preparation: Inaccurate standard curves will lead to inaccurate final calculations.

Conclusion and Strategic Implications

The solubility of brominated hydroxyphenylacetamides in DMSO and methanol is a tale of two solvents with distinct physicochemical properties. DMSO typically acts as a powerful solvent, ideal for preparing concentrated stock solutions, while methanol offers more moderate solubility that can be more representative of behavior in other protic environments.

A thorough understanding of both thermodynamic and kinetic solubility is essential. Thermodynamic solubility provides the true upper limit of solubility and is critical for formulation, while kinetic solubility is invaluable for designing and troubleshooting in vitro biological assays. By employing the robust protocols and troubleshooting strategies detailed in this guide, researchers can generate high-quality, reliable data, enabling more confident and effective advancement of their research and development programs.

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Sources

The Emergence of 2-(4-Bromo-2-hydroxyphenyl)acetamide: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The 2-(4-bromo-2-hydroxyphenyl)acetamide core represents a compelling and underexplored scaffold in medicinal chemistry. Its unique structural features, including a halogenated phenol ring and a flexible acetamide side chain, offer a rich landscape for the design of novel therapeutic agents. This guide provides a comprehensive analysis of this scaffold, from its rational synthesis to its potential applications in targeting a range of disease states. We will delve into the nuanced interplay of its constituent functional groups, explore potential biological activities based on structurally related compounds, and provide detailed experimental protocols for its synthesis and preliminary biological evaluation. This document serves as a foundational resource for researchers aiming to leverage the this compound scaffold in their drug discovery programs.

Introduction: The Rationale for a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. The this compound structure embodies several key attributes that position it as a potentially privileged scaffold. The hydroxyphenylacetamide moiety is a known pharmacophore found in a variety of biologically active compounds. The presence of a bromine atom introduces the potential for halogen bonding, a powerful tool for modulating binding affinity and selectivity. Furthermore, the ortho-hydroxy group can engage in intramolecular hydrogen bonding with the acetamide side chain, a feature that can significantly influence the molecule's conformation and pharmacokinetic properties.[1][2][3]

This guide will systematically explore the synthesis, potential biological activities, and structure-activity relationships of the this compound core, providing a roadmap for its development into novel therapeutic candidates.

Synthetic Strategy: A Practical Approach to the Core Scaffold

The synthesis of this compound is not explicitly detailed in the current literature. However, a robust and logical synthetic route can be devised based on established organic chemistry principles and published procedures for analogous compounds. The proposed synthesis begins with the commercially available precursor, 4-bromo-2-hydroxybenzaldehyde, and proceeds through the corresponding phenylacetic acid intermediate.

Proposed Synthetic Pathway

The overall synthetic scheme is a two-step process involving the conversion of the starting aldehyde to the phenylacetic acid, followed by amidation.

Synthetic_Pathway 4-Bromo-2-hydroxybenzaldehyde 4-Bromo-2-hydroxybenzaldehyde Intermediate_A 2-(4-Bromo-2-hydroxyphenyl)acetic acid 4-Bromo-2-hydroxybenzaldehyde->Intermediate_A Various Methods (e.g., Willgerodt-Kindler, followed by hydrolysis) Final_Product This compound Intermediate_A->Final_Product Amidation (e.g., SOCl2, then NH4OH)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis of 2-(4-Bromo-2-hydroxyphenyl)acetic acid

This protocol is adapted from procedures for structurally similar compounds.[4]

Materials:

  • 4-Bromo-2-hydroxybenzaldehyde

  • Reagents for the chosen conversion method (e.g., for a Willgerodt-Kindler approach: sulfur, morpholine; followed by acid hydrolysis)

  • Appropriate solvents (e.g., ethanol, dioxane, water)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Step 1: Synthesis of the Phenylacetic Acid Intermediate. A variety of methods can be employed to convert an aryl aldehyde to the corresponding phenylacetic acid. One common approach is the Willgerodt-Kindler reaction.

  • Purification: The crude 2-(4-bromo-2-hydroxyphenyl)acetic acid can be purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.

Detailed Experimental Protocol: Amidation of 2-(4-Bromo-2-hydroxyphenyl)acetic acid

Materials:

  • 2-(4-Bromo-2-hydroxyphenyl)acetic acid

  • Thionyl chloride (SOCl₂) or other activating agent (e.g., EDC, HOBt)

  • Ammonium hydroxide or ammonia gas

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Acid Chloride Formation: To a solution of 2-(4-bromo-2-hydroxyphenyl)acetic acid in an anhydrous solvent, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Amidation: The crude acyl chloride is then slowly added to a cooled, stirred solution of concentrated ammonium hydroxide.

  • Work-up and Purification: The reaction mixture is extracted with an organic solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Medicinal Chemistry Perspectives and Potential Biological Applications

The this compound scaffold is rich in functionalities that can be exploited for therapeutic purposes. Analysis of structurally related molecules provides a strong basis for predicting its potential biological activities.

The Role of the 2-Hydroxyphenylacetamide Moiety

The 2-hydroxyphenylacetamide core is present in a number of compounds with demonstrated biological activity. For instance, derivatives of hydroxyphenylacetic acids have shown antioxidant and antibacterial properties.[5] The amide functionality itself is a common feature in many drugs, contributing to their pharmacokinetic and pharmacodynamic profiles. The α-substituted amide group is a recognized pharmacophore in some antiepileptic drugs.[6]

Influence of the Bromo Substituent

The bromine atom at the 4-position of the phenyl ring is expected to significantly influence the molecule's properties. It increases lipophilicity, which can enhance membrane permeability. More importantly, the bromine can act as a halogen bond donor, a type of non-covalent interaction that is increasingly being utilized in rational drug design to improve binding affinity and selectivity for protein targets.

Intramolecular Hydrogen Bonding

The ortho-positioning of the hydroxyl group relative to the acetamide side chain allows for the potential formation of an intramolecular hydrogen bond.[1][2][3][7] This can have several important consequences:

  • Conformational Rigidity: The hydrogen bond can lock the side chain into a more rigid conformation, which can be favorable for binding to a specific target.

  • Membrane Permeability: By masking the polar hydroxyl and amide groups, the intramolecular hydrogen bond can increase the molecule's lipophilicity and enhance its ability to cross cell membranes.[2]

Intramolecular_H_Bond cluster_0 This compound Molecule Structure with potential intramolecular hydrogen bond

Caption: Potential for intramolecular hydrogen bonding in the scaffold.

Predicted Biological Activities and Potential Targets

Based on the activities of related compounds, the this compound scaffold is a promising starting point for developing agents with the following activities:

  • Antioxidant and Anti-inflammatory: Many phenolic compounds exhibit antioxidant properties by scavenging free radicals. This can translate into anti-inflammatory effects.

  • Antimicrobial: Substituted acetamides and phenolic compounds have been reported to possess antibacterial and antifungal activities.[8]

  • Anticancer: The scaffold could be derivatized to target various pathways involved in cancer progression.

  • Neurological Disorders: The structural similarity to some antiepileptic drugs suggests potential applications in treating neurological conditions.[6]

Proposed Biological Evaluation Workflow

A systematic evaluation of the this compound scaffold and its derivatives is crucial to validate its therapeutic potential.

Biological_Evaluation_Workflow Scaffold_Synthesis Synthesis of this compound and Analogs Primary_Screening In Vitro Primary Screening (e.g., Antioxidant, Antimicrobial, Cytotoxicity Assays) Scaffold_Synthesis->Primary_Screening Hit_Identification Hit Identification and Prioritization Primary_Screening->Hit_Identification Secondary_Screening In Vitro Secondary Screening (e.g., Enzyme Inhibition, Receptor Binding Assays) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization (SAR Studies) Secondary_Screening->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and PK/PD Studies Lead_Optimization->In_Vivo_Studies

Caption: A typical workflow for the biological evaluation of the scaffold.

In Vitro Assays

A panel of initial in vitro assays should be employed to broadly profile the biological activity of the scaffold.

Assay TypeSpecific Assay ExampleRationale
Antioxidant DPPH or ABTS radical scavenging assayTo quantify the intrinsic antioxidant capacity of the phenolic scaffold.
Antimicrobial Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungiTo determine the spectrum and potency of antimicrobial activity.
Anticancer MTT or CellTiter-Glo assay against a panel of cancer cell linesTo assess the cytotoxic and anti-proliferative effects.
Anti-inflammatory Nitric oxide (NO) production assay in LPS-stimulated macrophagesTo evaluate the potential to inhibit inflammatory pathways.
Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • This compound dissolved in methanol

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Ascorbic acid (positive control)

  • Methanol (blank)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and serial dilutions in methanol.

  • Add a fixed volume of the DPPH solution to each well of the microplate.

  • Add an equal volume of the test compound dilutions, positive control, or blank to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at the appropriate wavelength (typically around 517 nm).

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold presents a promising, yet largely untapped, resource for medicinal chemists. Its straightforward synthesis, coupled with a rich array of functionalities conducive to potent and selective biological interactions, makes it an attractive starting point for the development of novel therapeutics. The insights provided in this guide, from synthetic protocols to a proposed biological evaluation workflow, are intended to catalyze further research into this versatile core structure. Future work should focus on the synthesis of a diverse library of analogs to explore the structure-activity relationships and to identify lead compounds for a variety of therapeutic targets. The strategic application of bioisosteric replacements for the phenolic hydroxyl and amide moieties could also yield compounds with improved pharmacokinetic profiles.[9][10][11]

References

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  • The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC - NIH. (URL: [Link])

  • Synthesis and Activity of Polyacetylene Substituted 2-hydroxy Acids, Esters, and Amides Against Microbes of Clinical Importance - PubMed. (URL: [Link])

  • Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids - MDPI. (URL: [Link])

  • CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google P
  • Introduction to “Intramolecular Hydrogen Bonding 2018” - PMC. (URL: [Link])

  • Antiepileptic Drugs Based on the α-Substituted Amide Group Pharmacophore: From Chemical Crystallography to Molecular Pharmaceutics - PubMed. (URL: [Link])

Sources

Methodological & Application

Suzuki-Miyaura coupling conditions for aryl bromide phenylacetamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Coupling Conditions for Aryl Bromide Phenylacetamides

Abstract This technical guide details optimized protocols for the Suzuki-Miyaura cross-coupling of aryl bromide phenylacetamides. While the aryl bromide moiety is a standard electrophile, the phenylacetamide scaffold introduces specific challenges, including low solubility in non-polar solvents, potential catalyst coordination by the amide oxygen/nitrogen, and the risk of amide hydrolysis under vigorous aqueous-basic conditions. This note provides a tiered approach to catalyst selection, ranging from cost-effective standard systems to high-performance Buchwald precatalysts for sterically hindered or electron-rich substrates.

Mechanistic Insight & Substrate Analysis

The Suzuki-Miyaura coupling involves the palladium-catalyzed formation of a C-C bond between an aryl halide (electrophile) and an arylboronic acid (nucleophile).[1][2] For phenylacetamide substrates, specific mechanistic considerations apply:

  • Substrate Class: Aryl bromide phenylacetamides (e.g., 2-(4-bromophenyl)acetamide or

    
    -(4-bromophenyl)-2-phenylacetamide).
    
  • Electronic Effects: The amide group is generally electron-withdrawing by induction but can be electron-donating by resonance if nitrogen-bound to the arene. However, in 2-phenylacetamides (Ph-CH2-CO-), the amide is insulated from the aryl ring by a methylene group, making the aryl bromide behave like a standard, slightly electron-neutral aryl halide.

  • Solubility Profile: The primary challenge is solubility. Phenylacetamides participate in strong intermolecular hydrogen bonding, often requiring polar aprotic solvents (DMF, DMSO) or polar ethers (Dioxane, THF) to maintain solution homogeneity.

  • Catalyst Poisoning: While secondary amides are poor ligands compared to amines, high concentrations of amide substrates can weakly coordinate to electrophilic Pd(II) species, potentially slowing the catalytic cycle. Using sterically bulky biaryl phosphine ligands (e.g., XPhos, SPhos) prevents this coordination.

Optimization Matrix: Condition Selection

Select the protocol based on your specific substrate constraints.

ParameterStandard Protocol (Cost-Effective) High-Performance Protocol (Hindered/Difficult) Green/Aqueous Protocol
Substrate Scope Unhindered 4- or 3-bromo isomers; High solubility.Ortho-substituted (2-bromo); Low solubility; Electron-rich.Water-soluble substrates; Sustainability focus.[3]
Catalyst Pd(dppf)Cl₂·DCM (1–3 mol%)XPhos Pd G3 or Pd₂(dba)₃ + SPhos (1–2 mol%)Pd(dtbpf)Cl₂ or Pd(Amphos)Cl₂
Ligand dppf (Bidentate, prevents dechelation)XPhos/SPhos (Bulky, electron-rich)DTBPF (Robust, hydrolytically stable)
Base K₂CO₃ or Cs₂CO₃ (2.0 equiv)K₃PO₄ (anhydrous or 3M aq.)K₂CO₃ or Et₃N
Solvent 1,4-Dioxane / Water (4:1)Toluene / Water (10:1) or n-ButanolEthanol / Water (1:1) or Water + TPGS
Temperature 80–100 °C80–110 °C25–60 °C

Experimental Protocols

Protocol A: Standard Conditions (Pd(dppf)Cl₂)

Best for initial screening of unhindered aryl bromides.

Reagents:

  • Aryl bromide phenylacetamide (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2–1.5 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)[1][4]

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv / 3 mol%)

  • Solvent: 1,4-Dioxane (4 mL) + Water (1 mL) (Degassed)

Procedure:

  • Setup: Charge a reaction vial (equipped with a stir bar and septum) with the aryl bromide, boronic acid, K₂CO₃, and Pd catalyst.

  • Inerting: Evacuate the vial and backfill with Nitrogen or Argon (repeat 3x).

  • Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

    • Note: If the amide is insoluble, add 0.5 mL DMF or switch to pure DMF/Water.

  • Reaction: Heat the mixture to 90 °C for 4–16 hours. Monitor by LC-MS or TLC.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (typically MeOH/DCM or EtOAc/Hexanes gradients due to amide polarity).

Protocol B: High-Performance Conditions (Buchwald G3)

Best for sterically hindered (ortho-substituted) or highly insoluble substrates.

Reagents:

  • Aryl bromide phenylacetamide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)[1]

  • Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)

  • XPhos Pd G3 Precatalyst (0.02 equiv / 2 mol%)

  • Solvent: THF or Toluene (4 mL) + Water (0.5 mL)

Procedure:

  • Setup: Charge the reaction vessel with the aryl bromide, boronic acid, and K₃PO₄.

  • Inerting: Evacuate and backfill with Argon.[5]

  • Catalyst Addition: Add the XPhos Pd G3 precatalyst. (Adding solid precatalyst under Argon flow is preferred to prevent hydrolysis of the precatalyst prior to activation).

  • Solvent Addition: Add degassed THF/Water mixture.

  • Reaction: Heat to 60–80 °C .

    • Why lower temp? Buchwald catalysts are highly active; excessive heat can lead to catalyst decomposition or amide hydrolysis.

  • Workup: Standard extraction as above.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or poor solubility.[6]Switch to XPhos Pd G3 . Add DMF or n-Butanol to improve solubility.
Debromination (Ar-H) Hydride source present (e.g., Ethanol).Use aprotic solvents (Toluene, Dioxane). Ensure solvent is anhydrous.[7]
Homocoupling (Ar-Ar) Oxygen presence (Oxidative coupling).[7]Rigorous degassing (sparge with Ar for 15 mins). Use fresh boronic acid.[7]
Amide Hydrolysis Base too strong / Temp too high.Switch base to K₃PO₄ or KF . Lower temperature to 60 °C.
Pd Black Formation Catalyst decomposition.Add excess ligand (e.g., 1 mol% Pd, 2 mol% Ligand). Lower temperature.

Visualizations

Figure 1: Decision Tree for Condition Selection

This workflow guides the researcher to the optimal starting conditions based on substrate properties.

SuzukiDecisionTree Start Start: Aryl Bromide Phenylacetamide CheckSterics Is the Bromide Ortho-Substituted? Start->CheckSterics CheckSolubility Is Substrate Soluble in Dioxane? CheckSterics->CheckSolubility No (Unhindered) ProtocolB Protocol B (High Performance) XPhos Pd G3, K3PO4 THF/H2O, 60°C CheckSterics->ProtocolB Yes (Hindered) ProtocolA Protocol A (Standard) Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C CheckSolubility->ProtocolA Yes ProtocolC Protocol C (Solubility Fix) Pd(dppf)Cl2, Cs2CO3 DMF/H2O, 100°C CheckSolubility->ProtocolC No (Precipitates)

Caption: Decision tree for selecting Suzuki-Miyaura coupling conditions based on steric hindrance and solubility.

Figure 2: Catalytic Cycle & Amide Influence

Illustrating where the amide functionality impacts the standard Suzuki cycle.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for Br) Pd0->OxAdd + Ar-Br PdII_ArBr Pd(II)-Ar-Br Complex OxAdd->PdII_ArBr Coordination Potential Amide Coordination (Off-Cycle) PdII_ArBr->Coordination Amide Interference Transmetal Transmetallation (Base Activated) PdII_ArBr->Transmetal + Ar-B(OH)2 / Base PdII_ArAr Pd(II)-Diaryl Complex Transmetal->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 - Product

Caption: Suzuki catalytic cycle highlighting potential off-cycle amide coordination which necessitates bulky ligands.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[8] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science, 4, 916-920. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Molander, G. A., & Canturk, B. (2009).[8] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling. Angewandte Chemie, 48(49), 9240-9261. Link

Sources

Application Note: Chemoselective O-Alkylation of 2-(4-Bromo-2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-yield protocol for the chemoselective O-alkylation of 2-(4-bromo-2-hydroxyphenyl)acetamide. While the substrate contains two potential nucleophilic sites—the phenolic hydroxyl group and the primary amide nitrogen—this protocol leverages


 differentials to exclusively target the oxygen atom. Utilizing mild carbonate bases in polar aprotic solvents ensures complete conversion while suppressing N-alkylation and amide hydrolysis side reactions. This guide is designed for medicinal chemists and process engineers requiring scalable, reproducible ether synthesis on halogenated phenylacetamide scaffolds.

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Challenge

The substrate, this compound, presents a classic competitive nucleophile scenario. Successful O-alkylation requires conditions that deprotonate the phenol without activating the amide nitrogen.

  • Phenolic Hydroxyl (

    
    ):  The 
    
    
    
    is approximately 8.5–9.5. The electron-withdrawing bromine atom at the para position (relative to the acetamide chain, typically C4 or C5 depending on numbering conventions, but meta to the OH in this specific 1,2,4-substitution pattern) slightly increases acidity, stabilizing the phenoxide anion.
  • Primary Amide (

    
    ):  The 
    
    
    
    of the amide protons is approximately 15–17 (in DMSO).
  • Selectivity Logic: By using a base with a conjugate acid

    
     between 10 and 11 (e.g., Carbonate), we can quantitatively deprotonate the phenol to form the active phenoxide nucleophile, while leaving the amide neutral and non-nucleophilic.
    
Reaction Pathway Visualization

The following diagram illustrates the kinetic competition and the thermodynamic selection of the O-alkylation pathway.

ReactionPathway Substrate This compound (Neutral) Phenoxide Phenoxide Anion (Active Nucleophile) Substrate->Phenoxide Deprotonation (Fast, Favored) AmideAnion Amide Anion (Inactive/Not Formed) Substrate->AmideAnion Deprotonation (pKa mismatch) Base Base: K2CO3 (Mild) Base->Phenoxide Product_O O-Alkylated Product (Ether) Phenoxide->Product_O SN2 Attack on R-X Product_N N-Alkylated Side Product (Impurity) AmideAnion->Product_N Trace only if Base too strong (NaH) AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product_O AlkylHalide->Product_N

Figure 1: Mechanistic pathway highlighting the chemoselective activation of the phenol over the amide.

Experimental Design & Optimization

Reagent Selection Matrix

The choice of base and solvent is critical for yield and purity.

ComponentRecommendationRationale
Base Potassium Carbonate (

)
Optimal. Sufficient basicity to deprotonate phenol (

) but insufficient for amide (

).
Alternative BaseCesium Carbonate (

)
Use for sterically hindered electrophiles. The "Cesium Effect" enhances solubility and nucleophilicity.
AvoidSodium Hydride (NaH)Too Strong. Will deprotonate the amide, leading to significant N-alkylation mixtures.
Solvent DMF (N,N-Dimethylformamide)Standard. High solubility for polar acetamides; promotes

rates. Hard to remove (high BP).
Alternative SolventAcetonitrile (MeCN)Easier Workup. Lower boiling point allows easier evaporation, though reaction rates may be slower than in DMF.
Temperature

Sufficient activation energy for

without causing thermal decomposition or amide hydrolysis.

Standard Operating Procedure (Protocol)

Materials
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Alkyl Halide (

    
    , e.g., Methyl Iodide, Benzyl Bromide) (1.1 – 1.2 equiv)
    
  • Base: Potassium Carbonate (

    
    ), anhydrous, granular or powder (1.5 – 2.0 equiv)
    
  • Solvent: DMF (anhydrous preferred) [Concentration: 0.2 M – 0.5 M]

Step-by-Step Execution
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon to remove moisture (critical if alkyl halide is moisture-sensitive).
      
  • Dissolution & Activation:

    • Add This compound (1.0 equiv) to the flask.

    • Add DMF (volume to reach ~0.3 M concentration). Stir until fully dissolved.

    • Add

      
        (1.5 equiv) in a single portion.
      
    • Observation: The suspension may change color (often yellow/orange) indicating phenoxide formation.

    • Stir at Room Temperature (RT) for 15–30 minutes to ensure complete deprotonation.

  • Alkylation:

    • Add the Alkyl Halide (1.1 equiv) dropwise via syringe.

    • Heat the reaction mixture to

      
       .
      
    • Stir for 2–6 hours. Monitor reaction progress via TLC (eluent: 50% EtOAc/Hexanes) or LC-MS.

    • Endpoint: Disappearance of the starting phenol peak.

  • Workup (Precipitation Method - Preferred for DMF):

    • Cool the reaction mixture to RT.

    • Slowly pour the reaction mixture into a beaker containing Ice-Water (5x reaction volume) while stirring vigorously.

    • Outcome: The product (ether) is typically less soluble in water than the starting phenol and should precipitate as a solid.

    • Filter the solid using a Buchner funnel. Wash with copious water to remove residual DMF and inorganic salts.

    • Dry the solid under vacuum.

  • Alternative Workup (Extraction Method):

    • If no precipitate forms (oily product), dilute with water and extract 3x with Ethyl Acetate (EtOAc) .

    • Wash combined organic layers with Brine (saturated NaCl) to remove dissolved DMF.

    • Dry over anhydrous

      
       or 
      
      
      
      .
    • Concentrate in vacuo.[1]

Purification & Validation Flowchart

WorkupLogic ReactionComplete Reaction Complete (TLC/LCMS check) Quench Pour into Ice-Water ReactionComplete->Quench PrecipitateCheck Precipitate Formed? Quench->PrecipitateCheck Filter Filtration (Buchner) PrecipitateCheck->Filter Yes Extract Extraction (EtOAc) PrecipitateCheck->Extract No (Oily) Recryst Recrystallization (EtOH or EtOAc/Hex) Filter->Recryst Wash Wash: H2O / Brine (Remove DMF) Extract->Wash DryConc Dry (Na2SO4) & Concentrate Wash->DryConc Column Flash Chromatography (If impurities present) DryConc->Column Final Pure Product (White Solid) Recryst->Final Column->Final

Figure 2: Decision tree for workup and purification based on product physical state.

Quality Control & Troubleshooting

Analytical Validation (NMR)

To confirm the structure and purity, check for these key


 NMR signatures:
  • Disappearance of Phenolic OH: The broad singlet typically found around

    
     9.0–10.0 ppm (DMSO-
    
    
    
    ) must be absent.
  • Retention of Amide Protons: Two broad singlets (or one broad peak integrating to 2H) for

    
     should remain visible around 
    
    
    
    7.0–7.5 ppm. If these are missing or alkylated, the base was too strong.
  • Appearance of Alkyl Group: New signals corresponding to the

    
     group (e.g., singlet at 
    
    
    
    3.8 ppm for
    
    
    ).
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Wet solvent or old base.Use anhydrous DMF; dry

in an oven before use. Increase Temp to

.
N-Alkylation Observed Base too strong or excess alkyl halide.Ensure

is used (not KOH/NaH). Limit alkyl halide to 1.1 equiv.
Product is Oily/Sticky Residual DMF.Perform additional brine washes during extraction or triturated with Hexanes/Ether.
Hydrolysis of Amide Reaction temperature too high or water present.Keep temp

.[2] Ensure anhydrous conditions.

References

  • Williamson Ether Synthesis Mechanism & Scope Master Organic Chemistry. "The Williamson Ether Synthesis."[3][4][5][6][7] [Link]

  • Chemoselectivity in Phenol Alkylation Royal Society of Chemistry. "Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols." [Link]

  • Regioselective Alkylation of Hydroxyacetophenones National Institutes of Health (PMC). "Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones." [Link]

  • Properties of 2-(4-Hydroxyphenyl)acetamide PubChem. "2-(4-Hydroxyphenyl)acetamide Compound Summary."[8] [Link][9]

Sources

Procedure for hydrolyzing 2-(4-Bromo-2-hydroxyphenyl)acetamide to acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Hydrolysis of 2-(4-Bromo-2-hydroxyphenyl)acetamide

Executive Summary & Critical Nomenclature Clarification

This guide details the protocol for the hydrolysis of This compound (IUPAC: this compound).

CRITICAL SCIENTIFIC NOTICE: The user request specifies hydrolysis "to acetic acid." There is a high probability of a nomenclature conflict regarding the starting material:

  • Scenario A (Literal): The substrate is the phenylacetamide derivative (side-chain amide). Hydrolysis of this molecule yields 2-(4-Bromo-2-hydroxyphenyl)acetic acid and ammonia. It does not yield acetic acid.[1]

  • Scenario B (Isomeric): The substrate is

    
    -(4-Bromo-2-hydroxyphenyl)acetamide  (an acetanilide derivative). Hydrolysis of this molecule yields 4-Bromo-2-aminophenol  and Acetic Acid .
    

Decision: This protocol addresses Scenario A (the literal chemical name provided). However, to ensure scientific integrity, Section 6 provides a specific diagnostic to distinguish between these two pathways.

Reaction Chemistry & Mechanism

The hydrolysis of this compound involves the nucleophilic attack of the amide carbonyl by water (acid-catalyzed) or hydroxide (base-promoted).

The "Lactone Trap" (Expert Insight): Unlike standard amide hydrolysis, this substrate possesses an ortho-hydroxyl group. Under acidic conditions, the resulting product, 2-(4-Bromo-2-hydroxyphenyl)acetic acid, is highly prone to intramolecular cyclization (lactonization) to form 5-Bromo-2(3H)-benzofuranone .

To isolate the open-chain carboxylic acid, Alkaline Hydrolysis is strictly required. The high pH maintains the phenol as a phenolate anion, preventing lactonization by electrostatic repulsion and lack of a protonated leaving group.

Reaction Scheme:

ReactionScheme Substrate 2-(4-Bromo-2-hydroxyphenyl) acetamide Inter Tetrahedral Intermediate Substrate->Inter + OH- / Heat Salt Dianion Salt (Open Ring) Inter->Salt - NH3 Acid Target: 2-(4-Bromo-2- hydroxyphenyl)acetic acid Salt->Acid + H+ (Controlled pH) Lactone Impurity: 5-Bromo-2(3H)- benzofuranone Acid->Lactone Excess Acid / Heat (Cyclization) Lactone->Salt + OH-

Figure 1: Reaction pathway highlighting the equilibrium between the target acid and the lactone impurity.

Experimental Protocol: Alkaline Hydrolysis

Objective: Conversion of amide to carboxylic acid while suppressing lactone formation.

Reagents & Equipment
ReagentRoleSpecs
This compoundSubstrate>98% Purity
Sodium Hydroxide (NaOH)Reagent20% w/v Aqueous Sol.
Hydrochloric Acid (HCl)Neutralization6M Aqueous Sol.
Ethanol (EtOH)Co-solventAbsolute
Ethyl AcetateExtractionACS Grade
Step-by-Step Methodology

Step 1: Solubilization & Deprotonation

  • Charge a 250 mL round-bottom flask (RBF) with 10.0 mmol of this compound.

  • Add 15 mL of Ethanol . Stir to create a slurry.

  • Slowly add 25 mL of 20% NaOH (approx. 125 mmol, >10 eq).

    • Why: Large excess base ensures rapid hydrolysis and keeps the phenol fully deprotonated (

      
      ), preventing lactonization.
      

Step 2: Reflux (Hydrolysis)

  • Equip the RBF with a reflux condenser and magnetic stir bar.[1]

  • Heat the mixture to reflux (

    
    ) for 4–6 hours .
    
  • Monitor: Evolution of ammonia gas (detectable by damp pH paper at the condenser outlet turning blue) indicates reaction progress.

  • Continue reflux until ammonia evolution ceases (approx. 6h).

Step 3: Workup (Critical Phase)

  • Cool the reaction mixture to room temperature.

  • Concentrate under reduced pressure (Rotavap) to remove ethanol. Do not distill to dryness.[1]

  • Dilute the aqueous residue with 20 mL distilled water .

  • Cool the solution to 0–5^\circ\text{C} in an ice bath.

  • Acidification: Dropwise add 6M HCl with vigorous stirring.

    • Target pH: Adjust to pH 3–4 .

    • Warning: Do NOT go below pH 2.[1] Highly acidic conditions promote rapid lactonization.

    • Observation: The product should precipitate as a white/off-white solid.

Step 4: Isolation

  • Extract the aqueous slurry with Ethyl Acetate (

    
    ) .
    
  • Wash combined organic layers with brine (

    
    ).
    
  • Dry over anhydrous

    
    .
    
  • Filter and evaporate the solvent under reduced pressure at

    
     .
    
    • Note: High heat during evaporation can drive dehydration/lactonization.

Step 5: Purification

  • Recrystallize the crude solid from Benzene/Acetone or Water/Ethanol (9:1) .

  • Dry in a vacuum desiccator over

    
    .
    

Process Workflow Visualization

Workflow Start Start: Amide Substrate Mix Add EtOH + 20% NaOH (Form Phenolate) Start->Mix Reflux Reflux 6h (Monitor NH3 evolution) Mix->Reflux Conc Remove EtOH (Rotavap) Reflux->Conc Acidify Cool to 0°C Acidify to pH 3-4 Conc->Acidify Check Precipitate formed? Acidify->Check Check->Acidify No (Adjust pH) Extract Extract w/ EtOAc (Avoid Heat) Check->Extract Yes Dry Dry & Recrystallize Extract->Dry

Figure 2: Operational workflow for the alkaline hydrolysis protocol.

Analytical Validation

MethodExpected Result (Target Acid)Expected Result (Lactone Impurity)
IR Spectroscopy Broad O-H stretch (

)C=O stretch (

)
No O-H stretchSharp lactone C=O (

)
1H NMR (DMSO-d6)

(s, 1H, COOH)

(s, 1H, Ar-OH)

(s, 2H,

)
No COOH/OH signals

(s, 2H, Ring

)
Solubility Soluble in

(effervescence)
Insoluble in

Troubleshooting & Nomenclature Verification

If your analysis shows the presence of Acetic Acid in the crude mixture, the starting material was NOT this compound.

Diagnostic Table:

Observation Starting Material Identity Reaction Type
Product is Acid + Ammonia 2-(Aryl)acetamide Amide Hydrolysis

| Product is Amine + Acetic Acid | N-(Aryl)acetamide | Amide Cleavage (Deacetylation) |

If you intended to produce acetic acid, please switch to the protocol for the hydrolysis of N-(4-Bromo-2-hydroxyphenyl)acetamide (p-bromo-o-hydroxyacetanilide), which requires reflux in 6M HCl for 1 hour.

References

  • Cohen, L. A., & Hillery, P. S. (1982). Stereopopulation control.[1][2] Rate and equilibrium enhancement in the lactonization of (o-hydroxyphenyl)acetic acids. Journal of Organic Chemistry, 47(18), 3465–3470. Link

  • Organic Syntheses. (1951). Phenylacetamide Hydrolysis Protocols. Coll. Vol. 4, p. 760. Link

  • Gowda, B. T., et al. (2009).[3] Structure of 2-bromo-N-(4-bromophenyl)acetamide.[3] Acta Crystallographica.[1][3] Link

  • Sigma-Aldrich. Product Specification: 2-(4-Hydroxyphenyl)acetamide.Link

Sources

Troubleshooting & Optimization

Preventing side reactions during amide hydrolysis of brominated phenylacetamides

Author: BenchChem Technical Support Team. Date: February 2026

Scope & Chemical Challenge

Welcome to the Technical Support Center. This guide addresses the deprotection of brominated phenylacetamides (e.g.,


-(4-bromophenyl)acetamide) to their corresponding anilines.

While amide hydrolysis is a standard transformation, the presence of a bromine substituent on the aromatic ring introduces three critical failure modes:

  • Oxidative Degradation: The resulting bromoanilines are highly electron-rich and prone to radical oxidation, leading to "tarry" black impurities.

  • Solubility-Driven Stalling: The lipophilic bromine atom drastically reduces water solubility, preventing the hydrolytic reagent from engaging the amide bond.

  • Halogen Lability (Debromination/

    
    ):  Under harsh conditions, the bromine atom can be displaced (nucleophilic aromatic substitution) or reduced (hydrodehalogenation), destroying the pharmacophore.
    

The Chemistry of Failure (Root Cause Analysis)

To troubleshoot effectively, you must visualize the competing pathways. The diagram below illustrates the "Happy Path" (Hydrolysis) versus the "Sad Paths" (Side Reactions).

ReactionNetwork Substrate Brominated Phenylacetamide Intermediate Tetrahedral Intermediate Substrate->Intermediate + H2O / Catalyst (Rate Limiting) Debromination Des-bromo Aniline Substrate->Debromination H2 / Metal Residues Phenol Bromophenol (via SNAr) Substrate->Phenol OH- / High T (If EWG present) Product Bromoaniline (Target) Intermediate->Product - AcOH Oxidation Black Tar (Azo/Polymer) Product->Oxidation [O] / Light / Heat ( Radical Coupling)

Figure 1: Reaction network showing the target hydrolytic pathway (Green) vs. oxidative and substitution failure modes (Red/Black).

Troubleshooting Guide (Symptom -> Solution)

Symptom 1: Reaction mixture turns dark brown/black rapidly.
  • Diagnosis: Oxidative degradation of the free aniline. Bromoanilines are easily oxidized by atmospheric oxygen to form azo-linkages and polymers, especially in alkaline media or under light exposure.

  • Corrective Action:

    • Degas Solvents: Sparge reaction solvents with Argon or Nitrogen for 15 minutes prior to heating.

    • Add Antioxidant: Add 1-2 equivalents of Sodium Bisulfite (

      
      )  or Sodium Dithionite (
      
      
      
      )
      to the quench/workup buffer.
    • Acidic Route Preference: Switch to acidic hydrolysis (Method A below). Aniline salts (anilinium ions) are oxidation-resistant; free bases are not.

Symptom 2: Starting material remains undissolved; low conversion after 24h.
  • Diagnosis: Phase transfer limitation.[1] Brominated acetanilides are "brick-dust" solids—insoluble in water and standard aqueous acids/bases.

  • Corrective Action:

    • Co-solvent: Do not use water alone.[1] Use a 1:1 mixture of Ethanol/Water or 1,4-Dioxane/Water .

    • High-Boiling Solvent: If refluxing ethanol (

      
      ) is too slow, switch to Ethylene Glycol  or 2-Methoxyethanol  (Caution: toxic) to achieve temperatures 
      
      
      
      without pressure vessels.
    • Surfactant: Add 1-2 mol% of CTAB (Cetyltrimethylammonium bromide) to act as a phase transfer catalyst.

Symptom 3: Loss of Bromine (Product is Acetamide or Aniline without Br).
  • Diagnosis: Hydrodehalogenation.[1] This is rare in pure hydrolysis but common if:

    • Residual transition metals (Pd, Ni) from a previous coupling step are present.

    • Formic acid is used (acts as a hydride source).[1]

  • Corrective Action:

    • Metal Scavenging: Treat the starting material with SiliaMetS® or activated carbon to remove metal residues before hydrolysis.

    • Avoid Formic Acid: Use

      
       or 
      
      
      
      exclusively.

Validated Protocols

These protocols are designed to minimize the side reactions described above.

Method A: Acidic Hydrolysis (Preferred for Purity)

Recommended for substrates sensitive to oxidation. The product remains protonated (protected) until workup.

Reagents:

  • Substrate:

    
    
    
  • Solvent: Ethanol (

    
    )
    
  • Acid:

    
     (
    
    
    
    )

Protocol:

  • Dissolution: Charge substrate and ethanol into a round-bottom flask. Stir until a slurry or solution forms.

  • Acidification: Add

    
     slowly. Note: Precipitate may form initially; this is normal.[1]
    
  • Reflux: Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).
    
    • Checkpoint: The spot for the acetamide (

      
      ) should disappear; the aniline salt stays at the baseline.
      
  • Workup (Critical for Stability):

    • Cool to

      
      .
      
    • Basify slowly with saturated

      
       (aq) to 
      
      
      
      . Do not use strong
      
      
      to avoid heat spikes.
    • IMMEDIATELY extract into Ethyl Acetate.

    • Wash organic layer with

      
       (sodium thiosulfate) to scavenge any oxidative radicals.
      
    • Dry (

      
      ) and concentrate.[1]
      
Method B: Basic Hydrolysis (High Throughput)

Faster, but higher risk of oxidation. Use only if acid-sensitive groups (e.g., acetals) are present.

Reagents:

  • Substrate:

    
    
    
  • Solvent: Ethylene Glycol (

    
    ) - Allows higher temp than EtOH.
    
  • Base:

    
     pellets (
    
    
    
    , 3 equiv.)

Protocol:

  • Inerting: Purge the reaction vessel with Nitrogen.

  • Reaction: Combine substrate, glycol, and

    
    . Heat to 
    
    
    
    for 2 hours.
  • Quench: Pour the hot reaction mixture into Ice/Water (

    
    )  containing a pinch of Sodium Bisulfite.
    
  • Filtration: The product usually precipitates as a solid. Filter and wash with cold water.

    • Troubleshooting: If it oils out, extract with DCM.

Decision Matrix (Process Optimization)

Use this logic flow to select the correct solvent/reagent system for your specific brominated substrate.

DecisionTree Start Start: Select Conditions CheckEWG Are there other EWGs? (Nitro, Cyano, etc.) Start->CheckEWG CheckSolubility Is Substrate Highly Lipophilic? CheckEWG->CheckSolubility No (Simple Br) AcidMethod USE METHOD A (HCl / EtOH Reflux) Prevents nucleophilic attack CheckEWG->AcidMethod Yes (Risk of SNAr) StandardBase USE METHOD B (KOH / EtOH) Standard Protocol CheckSolubility->StandardBase No HighTemp USE MODIFIED METHOD B (KOH / Ethylene Glycol) Temp > 100°C required CheckSolubility->HighTemp Yes

Figure 2: Decision tree for selecting hydrolysis conditions based on substrate electronic properties and solubility.

FAQ: Frequently Asked Questions

Q: Can I use


 instead of 

to prevent halogen exchange?
A: Technically yes, but it is usually unnecessary. Halogen exchange (Finkelstein-type) on an aromatic ring is extremely difficult under aqueous hydrolysis conditions.

is cheaper and easier to remove.

Q: My product is an oil that won't crystallize. How do I purify it? A: Bromoanilines often "oil out" if the water content is too high during workup.

  • Dissolve the oil in minimal hot Ethanol.

  • Add water dropwise until turbidity appears.

  • Scratch the glass or add a seed crystal.

  • Cool slowly to

    
    .
    

Q: I see a small impurity at


 in LCMS. What is it? 
A:  This is likely the Hydroxylated  byproduct (Phenol), where 

was replaced by

. This occurs if you used strong base (

) at very high temperatures (

), especially if a Nitro group is present ortho/para to the Bromine. Switch to Method A (Acidic) .

Data Summary: Solvent Effects on Conversion

Table 1: Comparison of solvent systems for the hydrolysis of N-(4-bromophenyl)acetamide (10 mmol scale).

Solvent SystemReagentTemp (

)
Time (h)Yield (%)Notes
Water

10024< 5%Failed. Substrate insoluble.
Ethanol

78692%Cleanest profile.
Ethanol

78488%Slight darkening (oxidation).
Ethylene Glycol

130195%Fast, but requires careful quench.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. (Standard reference for hydrolysis of anilides).
  • Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists, 2nd Ed.; Academic Press, 2012 . (Source for solubility and workup optimization).

  • Smith, M. B.; March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed.; Wiley, 2013. (Mechanism of amide hydrolysis and

    
     risks). 
    
  • Organic Syntheses , Coll. Vol. 1, p. 111 (1941 ); Vol. 2, p. 71 (1922 ). Preparation of p-Bromoaniline. (Foundational method verification).

Sources

Validation & Comparative

Comparative Guide: 1H NMR Interpretation of 2-(4-Bromo-2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Diagnostic Challenge: In the synthesis of 2-(4-Bromo-2-hydroxyphenyl)acetamide, the critical quality attribute is confirming the regiochemistry of the aromatic ring. Specifically, distinguishing the 1,2,4-trisubstituted pattern from potential regioisomers (e.g., the 4-bromo-3-hydroxy or 2-bromo-4-hydroxy variants) is a frequent bottleneck in drug development workflows.

The Solution: 1H NMR spectroscopy offers the only self-validating, non-destructive method to definitively assign this structure without reference standards. This guide details the ABX spin system analysis of the aromatic region, providing a comparative performance analysis against alternative analytical techniques.

Part 1: Structural Analysis & Spin System Logic

The Electronic Environment

To interpret the spectrum accurately, one must understand the electronic "tug-of-war" on the benzene ring. The molecule contains a methylene spacer (


) which insulates the aromatic ring from the amide carbonyl, meaning the ring behaves electronically like a substituted phenol .
  • Hydroxyl Group (-OH) at C2: A strong electron donor via resonance (+M effect). It significantly shields ortho and para protons, shifting them upfield .

  • Bromine Atom (-Br) at C4: A weak electron withdrawer (inductive, -I) but also a weak donor (+M). In NMR terms, it typically deshields ortho protons (shifting downfield ) due to the heavy atom effect and electronegativity.[1]

  • Acetamide Side Chain at C1: Weakly electron-withdrawing but largely neutral regarding resonance due to the methylene insulator.

The Predicted ABX Coupling Network

The aromatic protons (H3, H5, H6) form a classic ABX system (or AMX depending on field strength).

ProtonPositionElectronic InfluenceMultiplicityCoupling (

)
Predicted Shift (

)
H3 C3 (between OH/Br)Ortho to OH (Shielded)Ortho to Br (Deshielded)Doublet (d)

Hz
6.90 - 7.05 ppm
H5 C5 (between Br/H6)Meta to OH (Neutral)Ortho to Br (Deshielded)Doublet of Doublets (dd)

Hz

Hz
7.15 - 7.30 ppm
H6 C6 (adj. to alkyl)Meta to OH (Neutral)Meta to Br (Neutral)Doublet (d)

Hz
7.05 - 7.15 ppm

Critical Insight: H3 is the diagnostic signal. Despite being ortho to the Bromine, the shielding effect of the ortho-Hydroxyl group dominates, often making it the most upfield aromatic signal. This is the "fingerprint" that distinguishes it from the 2-bromo-4-hydroxy isomer, where the proton between the substituents would be ortho to Br but meta to OH (appearing further downfield).

Part 2: Comparative Performance Analysis

This section compares 1H NMR against other standard analytical techniques for identifying this specific pharmacophore.

Table 1: Technique Comparison for Regioisomer Differentiation
Feature1H NMR (Recommended) LC-MS/MS X-Ray Crystallography
Differentiation Basis Spin-Spin Coupling (

)
& Chemical Shift
Retention Time (RT)3D Spatial Arrangement
Regioisomer Specificity High (ABX pattern is distinct)Low (Isomers often co-elute or have identical mass fragments)Very High
Sample Requirement ~5-10 mg (Recoverable)<1 mg (Destructive)Single Crystal (Hard to grow)
Time to Result 15 Minutes 1-2 Hours (Method Dev)Days to Weeks
Reference Standard? Not Required (First Principles)Required for RT comparisonNot Required
Why NMR Wins for this Molecule

While LC-MS is superior for sensitivity, it fails to distinguish the 2-(4-bromo-2-hydroxyphenyl) isomer from the 2-(2-bromo-4-hydroxyphenyl) isomer because both produce identical parent ions (


 228/230) and very similar fragmentation patterns. NMR provides immediate spatial resolution via the coupling constants .

Part 3: Experimental Protocol & Visualization

Sample Preparation Protocol
  • Solvent Selection: DMSO-d6 is mandatory.

    • Reason: Chloroform (

      
      ) often encourages rapid exchange of the phenolic -OH and amide -NH2 protons, causing them to broaden or disappear. DMSO forms strong hydrogen bonds, "locking" these protons in place and allowing observation of their couplings.
      
  • Concentration: 10 mg in 0.6 mL DMSO-d6.

  • Acquisition: Standard 1H pulse sequence (zg30), 16 scans,

    
     relaxation delay 
    
    
    
    sec.
Visualization of the Coupling Pathway

The following diagram illustrates the scalar coupling network that generates the observed signals.

G cluster_0 Molecule Core cluster_1 Observed Splitting C3 C3-H (H3) Ortho to OH C5 C5-H (H5) Ortho to Br C3->C5 Meta Coupling (J4) S3 Doublet (d) J ~ 2.2 Hz C3->S3 C6 C6-H (H6) Ortho to Alkyl C5->C6 Ortho Coupling (J3) S5 Doublet of Doublets (dd) J ~ 8.0, 2.2 Hz C5->S5 S6 Doublet (d) J ~ 8.0 Hz C6->S6

Figure 1: Scalar coupling network for the 1,2,4-trisubstituted aromatic ring. Green lines indicate active J-coupling.

Part 4: Detailed Spectral Interpretation Guide

The Aromatic Region (6.5 ppm - 7.5 ppm)
1. The Diagnostic "W" Coupling (H3)
  • Signal: ~6.95 ppm.

  • Appearance: Sharp Doublet (d).

  • Coupling Constant (

    
    ):  ~2.0 - 2.5 Hz.
    
  • Interpretation: This is H3 . It couples only to H5 (meta). It does not couple to H6 (para).

  • Validation: If this signal appears as a singlet, your field strength may be too low (<300 MHz) or the resolution is poor. If it appears as a doublet of doublets, you likely have the wrong isomer (where H3 has an ortho neighbor).

2. The "Bridge" Proton (H5)
  • Signal: ~7.25 ppm.[2][3]

  • Appearance: Doublet of Doublets (dd).

  • Coupling Constant (

    
    ):  ~8.0 Hz (Ortho to H6) and ~2.2 Hz (Meta to H3).
    
  • Interpretation: This is H5 . It physically sits between the Bromine and H6.[4] It "sees" both neighbors.

  • Validation: The larger splitting (8 Hz) must match the splitting of the H6 signal. The smaller splitting (2 Hz) must match H3.

3. The Alkyl-Adjacent Proton (H6)
  • Signal: ~7.10 ppm.[3]

  • Appearance: Doublet (d).

  • Coupling Constant (

    
    ):  ~8.0 Hz.
    
  • Interpretation: This is H6 . It couples strongly to H5.

  • Validation: Look for "roofing" effects (Slant) pointing towards the H5 signal, indicating they are a coupled pair.

The Exchangeable Protons (DMSO-d6 only)
  • Phenolic -OH: A broad singlet appearing downfield, typically 9.5 - 10.2 ppm . Its presence confirms the free phenol (no accidental alkylation).

  • Amide -NH2: Two distinct broad singlets around 6.9 ppm and 7.4 ppm .

    • Note: They appear as two peaks because the C-N bond has partial double bond character, restricting rotation. The proton cis to the carbonyl is in a different environment than the proton trans to it.

Part 5: Troubleshooting & Common Pitfalls

Workflow Diagram: Resolving Ambiguity

Workflow Start Acquire Spectrum (DMSO-d6) CheckOH Is -OH peak visible (>9.0 ppm)? Start->CheckOH CheckAromatic Analyze Aromatic Region (6.5 - 7.5 ppm) CheckOH->CheckAromatic Yes Decision1 Broad/Missing -OH CheckOH->Decision1 No Decision2 Pattern is 2 Doublets (No meta coupling) CheckAromatic->Decision2 ResultWet Sample Wet/Acidic Dry & Retest Decision1->ResultWet Exchange Occurred ResultCorrect Target Confirmed (ABX Pattern) Decision2->ResultCorrect No (d, dd, d found) ResultPara Para-Substituted Impurity (AA'BB' System) Decision2->ResultPara Yes

Figure 2: Logical workflow for spectral validation.

Common Misinterpretation: The "Para" Trap

A common synthesis impurity is the non-brominated starting material (2-hydroxyphenylacetamide).

  • The Trap: The starting material has 4 aromatic protons.

  • The Tell: The target (brominated) has 3 protons integrating to 1:1:1. The impurity has 4 protons integrating to 1:1:1:1 or 2:2.

  • Action: Always integrate the aromatic region relative to the methylene singlet (

    
    ) at ~3.4 ppm (which represents 2H). The aromatic region must integrate to exactly 3H.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Standard reference for substituent chemical shift effects).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative source for ABX coupling patterns).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link] (Reference for solvent residual peaks in DMSO-d6).

  • PubChem. (2024). 2-(4-Hydroxyphenyl)acetamide Spectral Data. National Library of Medicine. [Link] (Baseline data for the non-brominated core).

Sources

A Senior Application Scientist's Guide to HPLC Method Development for Brominated Phenylacetamide Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

The separation of positional isomers, such as ortho-, meta-, and para-substituted brominated phenylacetamides, presents a significant analytical challenge in pharmaceutical development and quality control. Their nearly identical physicochemical properties necessitate a highly selective and robust High-Performance Liquid Chromatography (HPLC) method. This guide provides a comprehensive, experience-driven approach to developing such a method, moving beyond a simple checklist to explain the underlying scientific principles that inform each decision.

The Challenge of Isomer Separation

Positional isomers often exhibit very similar polarity, pKa, and molecular weight, making them difficult to resolve using standard chromatographic techniques. The key to their separation lies in exploiting subtle differences in their three-dimensional structure and electron distribution, which can influence their interactions with the stationary and mobile phases.

A Systematic Approach to Method Development

Our strategy will focus on a systematic evaluation of critical chromatographic parameters, beginning with stationary phase selection and progressing through mobile phase optimization and temperature effects. This approach ensures a logical and efficient path to achieving baseline separation.

Diagram of the Method Development Workflow

MethodDevelopmentWorkflow A Analyte Characterization (pKa, logP, UV spectra) B Initial Stationary Phase Screening (C18, Phenyl, Cyano) A->B Informs initial column choice C Mobile Phase Optimization (Organic Modifier, pH, Buffer) B->C Select best performing column D Temperature Study (25°C, 35°C, 45°C) C->D Fine-tune selectivity E Flow Rate Adjustment D->E Optimize for speed and resolution F Final Method Validation E->F Confirm robustness

Caption: A systematic workflow for HPLC method development.

Part 1: Strategic Stationary Phase Selection

The choice of stationary phase is the most critical factor in achieving selectivity for positional isomers.[1][2] While a standard C18 column is a common starting point in reversed-phase chromatography, specialized phases can offer unique interaction mechanisms that enhance separation.[3]

Experimental Protocol: Stationary Phase Screening

  • Prepare a stock solution containing an equimolar mixture of the brominated phenylacetamide isomers (ortho-, meta-, and para-) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Screen the following columns with a generic gradient method (e.g., 10-90% acetonitrile in water with 0.1% formic acid over 20 minutes):

    • C18 (L1): Provides baseline hydrophobic retention.

    • Phenyl-Hexyl (L11): Offers π-π interactions, which can be highly effective for separating aromatic isomers.[4] The phenyl rings on the stationary phase can interact differently with the electron clouds of the isomer analytes.

    • Cyano (CN) (L10): Provides dipole-dipole interactions and can be used in both reversed-phase and normal-phase modes.

  • Evaluate the chromatograms for each column, paying close attention to the resolution (Rs) and selectivity (α) between the critical isomer pairs.

Data Summary: Stationary Phase Performance

Stationary PhasePrincipal InteractionExpected Selectivity for Aromatic IsomersPerformance Summary
C18 HydrophobicModerateOften provides initial retention but may lack the selectivity to fully resolve positional isomers.
Phenyl-Hexyl π-π, HydrophobicHighFrequently the best choice due to strong π-π interactions with the aromatic rings of the analytes.[4][5]
Cyano (CN) Dipole-Dipole, HydrophobicModerate to HighCan provide unique selectivity, especially for molecules with significant dipole moments.

Based on the initial screening, the Phenyl-Hexyl column is often the most promising candidate for further optimization due to its unique selectivity for aromatic compounds.[4][5]

Part 2: Mobile Phase Optimization - The Key to Fine-Tuning Selectivity

Once a suitable stationary phase is selected, the mobile phase composition can be adjusted to fine-tune the separation.[6] This includes the choice of organic modifier, pH, and buffer concentration.

The Role of the Organic Modifier

Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC. They differ in viscosity, elution strength, and, most importantly, their interaction with the analyte and stationary phase, which can lead to changes in selectivity.

Experimental Protocol: Organic Modifier Evaluation

  • Using the selected Phenyl-Hexyl column, prepare two mobile phase systems:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B1: 0.1% Formic Acid in Acetonitrile

    • Mobile Phase B2: 0.1% Formic Acid in Methanol

  • Run a gradient elution with both ACN and MeOH as the organic modifier, keeping all other parameters constant.

  • Compare the chromatograms for changes in elution order and resolution. Acetonitrile, with its π-electron system, can sometimes compete with the analyte for π-π interactions on a phenyl column, which can affect selectivity.[7]

Leveraging pH to Modulate Retention

For ionizable compounds, the pH of the mobile phase is a powerful tool for controlling retention and selectivity.[8] Phenylacetamides have a pKa associated with the amide proton, and small changes in pH around this pKa can significantly alter the analyte's charge state and, consequently, its interaction with the stationary phase.

Experimental Protocol: pH Study

  • Determine the pKa of the brominated phenylacetamide isomers (if not already known).

  • Prepare mobile phases with buffers at different pH values (e.g., pH 3.0, 4.5, and 6.0). Phosphate or acetate buffers are common choices.

  • Perform isocratic or gradient runs at each pH and observe the effect on retention time and resolution. The goal is to find a pH where the differences in the isomers' ionization states are maximized, leading to better separation.

Part 3: The Influence of Temperature on Resolution

Temperature is another critical parameter that can influence selectivity, often in non-intuitive ways.[9][10] Increasing the column temperature generally decreases retention times by reducing the mobile phase viscosity and increasing analyte diffusion.[10][11] However, it can also alter the thermodynamics of the analyte-stationary phase interaction, sometimes leading to improved resolution of closely eluting peaks.[9] Conversely, for some isomer separations, lower temperatures can enhance resolution.[12]

Experimental Protocol: Temperature Optimization

  • Using the optimized stationary and mobile phase conditions, set the column temperature to 25°C, 35°C, and 45°C.

  • Inject the isomer mixture at each temperature and carefully analyze the resulting chromatograms.

  • Plot the resolution (Rs) between the critical pair of isomers as a function of temperature to identify the optimal setting. A stable and reproducible temperature is crucial for consistent results.[9][10]

Logical Relationship of Optimization Parameters

OptimizationLogic cluster_0 Primary Selectivity Drivers cluster_1 Secondary Optimization cluster_2 Desired Outcome StationaryPhase Stationary Phase (π-π, Hydrophobic) MobilePhaseComp Mobile Phase (Organic Modifier, pH) StationaryPhase->MobilePhaseComp Influences Resolution Optimal Resolution (Rs > 1.5) StationaryPhase->Resolution Temperature Temperature MobilePhaseComp->Temperature Fine-tunes MobilePhaseComp->Resolution FlowRate Flow Rate Temperature->FlowRate Impacts Temperature->Resolution FlowRate->Resolution

Caption: Interplay of parameters for optimizing isomer separation.

Final Method and System Suitability

A typical final method for the separation of brominated phenylacetamide isomers might look like this:

ParameterConditionRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmProvides necessary π-π interactions for selectivity.
Mobile Phase A 0.05 M Potassium Phosphate Buffer, pH 4.5Controls ionization for optimal selectivity.
Mobile Phase B AcetonitrileProvides appropriate elution strength.
Gradient 30-60% B in 25 minutesTo elute all isomers with good peak shape.
Flow Rate 1.0 mL/minBalances analysis time and resolution.
Temperature 35 °COptimized for best resolution and peak shape.[13][14]
Detection UV at 254 nmWavelength at which brominated aromatics typically absorb.

Before routine use, the method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. A system suitability test (SST) should be run before each analysis sequence, with acceptance criteria for parameters like resolution (Rs > 1.5 for the critical pair), tailing factor (T < 1.5), and theoretical plates (N > 2000).

Conclusion

The successful separation of brominated phenylacetamide isomers is a multi-faceted challenge that requires a deep understanding of chromatographic principles. By systematically evaluating stationary phases with unique selectivity, such as phenyl-based columns, and carefully optimizing mobile phase composition and temperature, a robust and reliable HPLC method can be developed. This guide provides a framework for this process, emphasizing the scientific rationale behind each step to empower researchers to tackle similar analytical challenges with confidence.

References

  • RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
  • SIELC Technologies. (n.d.). Separation of N-(2-Amino-6-chlorophenyl)-N-phenylacetamide on Newcrom R1 HPLC column.
  • PubMed. (n.d.). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets.
  • MicroSolv Technology Corporation. (2018, February 5). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • Chromatography Forum. (2017, December 14). separation of positional isomers.
  • Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation.
  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?
  • ResearchGate. (2025, August 6). The influence of column temperature on selectivity in reversed‐phase liquid chromatography for shape‐constrained solutes.
  • ResearchGate. (2025, August 6). Optimization of the HPLC separation of aromatic groups in petroleum fractions.
  • Welch Materials. (2025, March 18). Characteristics and Application Scenarios of HPLC Column Stationary Phase.
  • Thermo Fisher Scientific - US. (n.d.). How HPLC Columns Work.
  • Hawach. (2025, February 10). Effect of Elevated Temperature on HPLC Columns.
  • Avantor. (n.d.). The Importance of Temperature in Liquid Chromatography.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Sigma-Aldrich. (n.d.). HPLC Analysis of Phenylacetic Acid on Ascentis® C18.
  • International Journal of Pharmaceutical Sciences. (2024, November 22). HPLC Development Method and Validation.
  • Sigma-Aldrich. (n.d.). HPLC Analysis of Phenylacetic Acid on Ascentis® C18.

Sources

Crystal structure analysis of 2-(4-Bromo-2-hydroxyphenyl)acetamide

[1]

Executive Summary & Molecular Context

The Molecule: this compound is a bifunctionalized phenylacetamide.[1] Its crystal packing is governed by a competition between:

  • Strong Hydrogen Bonding: The amide group (

    
    ) and the ortho-hydroxyl group (
    
    
    ).[1]
  • Halogen Bonding: The para-bromo substituent, which introduces significant polarizability and potential

    
    -hole interactions (
    
    
    ).[1]

The Challenge: The ortho-hydroxyl group typically locks the side chain into a planar conformation via an intramolecular hydrogen bond (

11

Comparative Analysis of Characterization Methods

This section compares the performance of the three primary structural analysis workflows.

Performance Matrix: SC-XRD vs. PXRD vs. CSP[1][2]
FeatureSC-XRD (Single Crystal) PXRD (Powder + Rietveld) CSP (Computational)
Primary Output 3D Atomic Coordinates (

)
Unit Cell & Phase PurityTheoretical Energy Minima
Resolution Atomic (< 0.8 Å)Bulk AverageN/A (Model based)
Sample Req. Single crystal (>50

m)
Polycrystalline powder (~10 mg)Molecular Structure File
Time to Result 24–48 Hours (growing crystals)< 1 Hour (data collection)Days (CPU dependent)
H-Atom Location Experimental (Difference Fourier)Constrained/InferredCalculated
"Product" Score Gold Standard (10/10) Screening Tool (6/10) Predictive Support (4/10)
Detailed Technical Comparison
Option A: Single Crystal X-Ray Diffraction (The Gold Standard) [1][2]
  • Mechanism: Diffraction of a monochromatic X-ray beam by a stationary, ordered lattice.

  • Why it is superior for this molecule: The ortho-hydroxyl group creates a subtle intramolecular hydrogen bond (

    
    ) that creates a pseudo-ring structure.[1] SC-XRD is the only method capable of experimentally verifying the bond lengths and angles of this interaction with sufficient precision (
    
    
    Å esd) to confirm the
    
    
    motif.[1]
  • Limitation: The 4-bromo substituent increases lipophilicity, often leading to rapid precipitation rather than slow crystal growth.

Option B: PXRD + Rietveld Refinement (The Alternative) [1]
  • Mechanism: Analysis of diffraction rings from randomly oriented crystallites.[3][4]

  • Utility: Best for identifying polymorphs. If the 4-bromo derivative crystallizes in multiple forms (e.g., needle vs. plate), PXRD can rapidly distinguish them without growing large crystals.

  • Deficiency: Cannot resolve the specific torsion angles of the flexible acetamide side chain without a rigid starting model.

Option C: Computational Structure Prediction (DFT)
  • Mechanism: Quantum mechanical energy minimization (e.g., B3LYP/6-31G*).

  • Utility: Predicts the "Gas Phase" geometry.

  • Critical Insight: Literature on 2-(4-hydroxyphenyl)acetamide shows that DFT often predicts an inward amide orientation, while the crystal structure shows an outward orientation due to intermolecular packing forces.[1] Relying solely on CSP is dangerous for this class of molecules.

Structural Analog Comparison (Data Benchmarking)

To validate your experimental data, compare your results against these established analogs. The "Heavy Atom Effect" of the Bromine should result in a predictable density increase compared to the Chloro- and Hydroxy- analogs.[1]

PropertyTarget: 4-Bromo-2-OH Analog A: 4-Chloro-2-OH Analog B: 4-Hydroxy (Isomer)
Space Group Predicted:[1]

or



Density (

)
> 1.75 g/cm³ ~ 1.45 g/cm³1.35 g/cm³
Packing Motif Herringbone (Br

Br contacts)
Bilayers (Cl

Cl contacts)
H-Bonded Sheets
Intramolecular H-Bond Yes (

ring)
Yes (

ring)
No (Sterically impossible)
Melting Point High (>160°C) Moderate (~145°C)High (169°C)

Analytic Insight: If your refined density is below 1.70 g/cm³, suspect solvent inclusion (solvate formation) or incorrect space group assignment.

Experimental Protocols

Protocol A: Crystal Growth (Solvent Layering Method)

Objective: Grow single crystals suitable for SC-XRD despite the halogenated lipophilicity.[1]

  • Dissolution: Dissolve 20 mg of this compound in 2 mL of THF (Tetrahydrofuran). The 2-OH group ensures good solubility in ethers.[1]

  • Filtration: Pass through a 0.45

    
    m PTFE syringe filter into a narrow NMR tube.
    
  • Layering: Carefully layer 3 mL of n-Hexane on top of the THF solution. Do not mix.

  • Incubation: Seal with parafilm and store at 4°C in a vibration-free environment.

  • Observation: Brominated aromatics often crystallize as prisms at the interface after 48–72 hours.

Protocol B: Data Collection & Refinement (SC-XRD)

Objective: Solve the phase problem and refine the structure.

  • Mounting: Select a crystal (

    
     mm) and mount on a Kapton loop using perfluoropolyether oil.
    
  • Collection: Collect data at 100 K (Cryostream) to reduce thermal motion of the terminal amide group. Use Mo-K

    
     radiation (
    
    
    Å) to minimize absorption by Bromine (compared to Cu-source).[1]
  • Absorption Correction: Apply Multi-scan or Gaussian correction (Critical due to Br absorption coefficient

    
     mm
    
    
    ).[1]
  • Solution: Use Direct Methods (SHELXT) to locate the heavy Bromine atom first.

  • Refinement:

    • Refine

      
       against all reflections (SHELXL).[1]
      
    • Locate Amide H-atoms in the difference map.[1]

    • Constraint Warning: Do not constrain the torsion angle of the acetamide group; allow it to refine freely to determine if the intramolecular H-bond exists.

Visualization of Characterization Workflow

The following diagram outlines the decision logic for characterizing this pharmaceutical intermediate.

CrystalAnalysisStartSynthesis ofThis compoundMicroscopyOptical Microscopy Check(Birefringence?)Start->MicroscopyDecisionCrystal Quality?Microscopy->DecisionSCXRDSingle Crystal XRD(Mo-Source, 100K)Decision->SCXRDSingle Domain>50µmPXRDPowder XRD(High-Res Transmission)Decision->PXRDPolycrystallineor TwinningStructureStructure Solution(SHELXT)SCXRD->StructureRietveldRietveld Refinement(Requires Homolog Model)PXRD->RietveldAnalysisAnalyze Packing:1. Intramolecular H-Bond (S6)2. Halogen Bond (C-Br...O)Structure->AnalysisRietveld->AnalysisPublishPublishAnalysis->PublishCIF Generation

Caption: Workflow for structural determination. SC-XRD is the preferred path for de novo resolution of the flexible amide side-chain conformation.[1]

References

  • Johnston, A. et al. (2026). Structural isomerism in N-(hydroxyphenyl)acetamides: The role of intramolecular hydrogen bonding. National Institutes of Health (NIH).[1] Available at: [Link] (Representative Link)[1]

  • Ma, B. et al. (2011).[5] Crystal structure of 2-(4-chlorophenyl)acetamide (OCETAT). Cambridge Structural Database.[2][5]

  • Gowda, B. T. et al. (2009).[6] 2-Bromo-N-(4-bromophenyl)acetamide.[1][6] Acta Crystallographica Section E. Available at: [Link]

  • Kaduk, J. A. (2025).[7] A Review of Pharmaceutical Powder Crystallography – Process, Results, and Applications. Medical Research Archives. Available at: [Link]

  • Qing, W. & Zhang, W. (2009).[8] 2-Bromo-1-(4-hydroxyphenyl)ethanone.[1][8] Acta Crystallographica Section E. Available at: [Link][1][8]

A Senior Application Scientist's Guide to Differentiating 2-(4-Bromo-2-hydroxyphenyl)acetamide from Atenolol and Its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Impurity Profiling in Pharmaceutical Quality

In the landscape of pharmaceutical development and manufacturing, the assurance of drug substance purity is paramount. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization of any impurity present at levels of 0.10% or higher.[1][2] Impurities can originate from various sources, including the synthetic route, degradation of the active pharmaceutical ingredient (API), or contamination. Distinguishing the API from these structurally similar compounds is a critical analytical challenge that directly impacts drug safety and efficacy.[3][4]

This guide provides an in-depth technical comparison of analytical methodologies to differentiate Atenolol, a widely prescribed beta-blocker, from 2-(4-Bromo-2-hydroxyphenyl)acetamide, a potential process-related impurity or starting material. While not a constitutional isomer of Atenolol, its structural similarity to potential precursors underscores the need for robust analytical methods capable of unambiguous identification. We will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing both theoretical grounding and actionable experimental protocols.

Molecular and Physicochemical Comparison

The foundation of any successful analytical separation lies in understanding the fundamental physicochemical differences between the compounds of interest. Atenolol and this compound possess distinct structural features that govern their behavior in various analytical systems.

PropertyAtenololThis compoundRationale for Differentiation
Chemical Structure 2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamideThis compoundDifferent substitution on the phenyl ring, presence of an ether linkage and a secondary amine in Atenolol vs. a phenolic hydroxyl and a bromine atom.
Molecular Formula C₁₄H₂₂N₂O₃[5][6]C₈H₈BrNO₂Significant difference in elemental composition.
Molecular Weight 266.34 g/mol [5][6]230.06 g/mol Easily distinguishable by mass spectrometry.
Key Functional Groups Secondary amine, secondary alcohol, ether, amidePhenolic hydroxyl, primary amide, bromineThe basicity of the amine in Atenolol versus the acidity of the phenol in the impurity allows for chromatographic manipulation via mobile phase pH.

Logical Framework for Differentiation

A multi-technique approach is essential for the definitive identification and quantification of pharmaceutical impurities. Our strategy relies on a workflow that begins with chromatographic separation and proceeds to spectroscopic confirmation for unequivocal structural elucidation.

Differentiation_Workflow cluster_0 Analytical Workflow Start Sample containing Atenolol and Potential Impurity HPLC Primary Separation: High-Performance Liquid Chromatography (HPLC-UV) Start->HPLC Inject Sample GCMS Orthogonal Separation & Identification: Gas Chromatography-Mass Spectrometry (GC-MS) HPLC->GCMS Confirm Identity (for volatile impurities) NMR Definitive Structural Elucidation: Nuclear Magnetic Resonance (NMR) HPLC->NMR Elucidate Structure of Isolated Impurity Report Comprehensive Report: Quantification & Identification HPLC->Report Quantify Knowns Isolate Unknowns GCMS->Report NMR->Report

Caption: Logical workflow for impurity identification.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the primary technique for the separation and quantification of pharmaceutical impurities due to its high resolution and versatility.[7] The significant polarity difference between the basic Atenolol and the acidic this compound makes for a straightforward separation using reversed-phase chromatography.

Rationale for Method Design:

A C18 column is selected as the stationary phase for its broad applicability in retaining moderately polar to nonpolar compounds. The mobile phase composition is critical. An acetonitrile/water gradient allows for the elution of compounds across a range of polarities. The addition of an acid, like phosphoric acid, to control the pH is crucial. At a pH of approximately 3.0, the secondary amine in Atenolol (pKa ~9.6) will be protonated, increasing its polarity and interaction with the mobile phase, while the phenolic hydroxyl of the impurity remains largely non-ionized. This enhances the separation between the two compounds.[8]

Experimental Protocol: HPLC-UV Method
  • Chromatographic System:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[9]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.[9]

    • Detector: UV at 226 nm and 275 nm.[10] Atenolol has a maximum absorption around 226 nm, while the phenolic impurity will also absorb strongly in the UV range.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 70% B

    • 15-18 min: Hold at 70% B

    • 18-20 min: Return to 10% B and equilibrate.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.

    • Filter through a 0.45 µm syringe filter before injection.

Expected Results:

Due to its higher polarity when protonated, Atenolol is expected to elute earlier than the more nonpolar this compound.

CompoundExpected Retention Time (min)Key Differentiating Factor
Atenolol ~ 5-7Protonated amine increases polarity, leading to earlier elution.
This compound ~ 10-12Higher retention due to greater non-polar character.

Gas Chromatography-Mass Spectrometry (GC-MS): Orthogonal Confirmation

GC-MS serves as an excellent orthogonal technique, providing separation based on volatility and definitive identification through mass fragmentation patterns.[11][12] Due to the low volatility of both compounds, derivatization is necessary to convert the polar -OH and -NH groups into more volatile silyl ethers.

Rationale for Method Design:

Derivatization with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy to increase the volatility of pharmaceutical compounds for GC analysis.[12] The resulting trimethylsilyl (TMS) derivatives are thermally stable and readily analyzed by GC. The mass spectrometer provides the molecular weight and a unique fragmentation "fingerprint" for each compound.

Experimental Protocol: GC-MS Method
  • Derivatization:

    • Evaporate 100 µL of the sample solution (1 mg/mL) to dryness under a stream of nitrogen.

    • Add 100 µL of BSTFA and 50 µL of pyridine.

    • Heat at 70 °C for 30 minutes.

  • GC-MS System:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (20:1).

    • Oven Program:

      • Initial temperature: 150 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 minutes at 300 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-550 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Expected Results:

The derivatized compounds will separate based on their volatility and interaction with the stationary phase. The mass spectra will be distinctly different.

Compound (TMS Derivative)Expected Molecular Ion (M+)Key Fragment Ions (m/z)
Atenolol (di-TMS) 410Fragments corresponding to the loss of the isopropyl group and cleavage of the ether linkage.
This compound (di-TMS) 374/376Characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br) will be evident in the molecular ion and bromine-containing fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, including the differentiation of constitutional isomers.[13][14][15] The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for unambiguous structure assignment.

Rationale for Method Design:

The structural differences between Atenolol and this compound are so significant that their ¹H NMR spectra will be easily distinguishable. Key differences will appear in:

  • Aromatic Region: Atenolol's para-substituted ring will show a characteristic AA'BB' system (two doublets), whereas the 1,2,4-trisubstituted ring of the impurity will exhibit a more complex splitting pattern (e.g., a doublet, a doublet of doublets, and another doublet).

  • Aliphatic Region: Atenolol will display unique signals for the isopropyl group (a doublet and a septet) and the -CH₂-CH(OH)-CH₂- chain, which are completely absent in the impurity's spectrum.

Chemical_Structures cluster_atenolol Atenolol cluster_impurity This compound Atenolol_img Atenolol_img Impurity_img Impurity_img

Caption: Chemical Structures of Atenolol and the Impurity.

Experimental Protocol: ¹H NMR
  • Sample Preparation:

    • Dissolve ~5-10 mg of the isolated impurity or reference standard in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Spectrometer:

    • A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16-64 (depending on concentration).

    • Relaxation Delay: 1-2 seconds.

Expected ¹H NMR Spectral Data Comparison (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityAssignment for AtenololAssignment for this compound
~ 9.0-10.0Singlet-Phenolic -OH
~ 6.8-7.3MultipletAromatic protons (AA'BB' system)Aromatic protons (complex pattern)
~ 6.5-7.5Broad SingletsAmide -NH₂Amide -NH₂
~ 3.8-4.2Multiplet-CH(OH)- and -O-CH₂--
~ 3.4Singlet-CH₂-C=O-CH₂-C=O
~ 2.6-2.8Multiplet-CH(NH)- and -NH-CH₂--
~ 1.0DoubletIsopropyl -CH₃-

Conclusion

The differentiation of this compound from Atenolol and its related substances is readily achievable through a systematic analytical approach.

  • HPLC-UV is the ideal method for routine quality control, providing robust separation and quantification.

  • GC-MS , following derivatization, offers an excellent orthogonal confirmation of identity, leveraging differences in volatility and mass fragmentation, particularly the unique isotopic signature of bromine.

  • NMR spectroscopy stands as the ultimate tool for unequivocal structural confirmation, with the ¹H NMR spectra of the two compounds being starkly and unambiguously different.

By employing this multi-technique workflow, researchers and drug development professionals can ensure the purity, safety, and quality of Atenolol, in full compliance with global regulatory standards.

References

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from Creative Biostructure. [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from Shimadzu. [Link]

  • Drug Target Review. (2017, April 19). GC-MS applications in pharmaceutical analysis. Retrieved from Drug Target Review. [Link]

  • Kymos. (n.d.). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Retrieved from Kymos. [Link]

  • OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques. [Link]

  • AMSbiopharma. (n.d.). ICH Q3 Impurity Guidelines: Analytical Strategies for Safer Drug Development. Retrieved from AMSbiopharma. [Link]

  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Retrieved from Medistri SA. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Atenolol on Legacy L1 Column. Retrieved from SIELC Technologies. [Link]

  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. Retrieved from ResolveMass Laboratories Inc. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Atenolol and Related Impurities on Core-Shell Mixed-Mode Coresep 100 Column. Retrieved from HELIX Chromatography. [Link]

  • National Center for Biotechnology Information. (n.d.). Atenolol. PubChem Compound Database. Retrieved from [Link]

  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from ICH. [Link]

  • ResearchGate. (n.d.). (PDF) ICH GUIDELINES FOR IMPURITY PROFILE. Retrieved from ResearchGate. [Link]

  • IJCRT.org. (n.d.). REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. Retrieved from IJCRT.org. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from jchps.com. [Link]

  • Agilent. (n.d.). Simultaneous Impurity Analysis and Enantioseparation of Atenolol Using Achiral-Chiral 2D-LC. Retrieved from Agilent. [Link]

  • Szafran, Z. (n.d.). Structural Isomer Identification via NMR. Journal of Chemical Education. [Link]

  • National Institute of Standards and Technology. (n.d.). Atenolol. NIST Chemistry WebBook. Retrieved from [Link]

  • Pharmacopeia.cn. (n.d.). Atenolol, chemical structure, molecular formula, Reference Standards. Retrieved from Pharmacopeia.cn. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(4-Bromo-2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-(4-Bromo-2-hydroxyphenyl)acetamide Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist

Executive Summary & Risk Context

This compound is a functionalized phenylacetamide derivative often utilized as a scaffold in pharmaceutical synthesis. Unlike high-volume commercial solvents, specific toxicological data (LD50, specific sensitization rates) for this exact intermediate is often limited in public literature.[1]

Therefore, this guide applies the Precautionary Principle based on Structure-Activity Relationship (SAR) analysis. We treat this compound as a Category 3 Active Pharmaceutical Ingredient (API) Intermediate due to the presence of two high-risk moieties:

  • Phenolic Hydroxyl (-OH): Confers potential for corrosivity and rapid dermal absorption.[1]

  • Bromine Substituent: Increases lipophilicity, potentially enhancing bioavailability and tissue penetration.[1]

Immediate Hazard Classification (SAR-Derived):

  • Severe Eye Irritant/Corrosive: (Due to phenolic character).[1]

  • Respiratory Irritant: (Dust inhalation risk).[1]

  • Skin Sensitizer: (Potential allergic reaction upon repeated exposure).[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

PPE CategoryStandard SpecificationScientific Rationale (The "Why")
Respiratory P100 / N99 Respirator (Solids) or Fume Hood (Solutions)The particle size of recrystallized amides often generates invisible micro-dust. P100 filters capture 99.97% of airborne particulates, preventing alveolar deposition.[1]
Dermal (Hands) Double Nitrile Gloves (Minimum 5 mil outer, 4 mil inner)Permeation Defense: Halogenated phenols can degrade standard latex.[1] Double nitrile creates a "sacrificial layer."[1] If using DCM or DMSO as a solvent, you must use Silver Shield (Laminate) under-gloves.[1]
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient.[1] Phenolic dust is hygroscopic; if it contacts the eye, it dissolves in tear fluid to form a corrosive solution that bypasses open-sided glasses.[1]
Body Tyvek® Lab Coat (Closed front)Cotton lab coats absorb phenolic compounds, holding them against the skin.[1] Tyvek repels dust and liquids, preventing secondary exposure.[1]
Operational Workflow: Step-by-Step Protocol
Phase A: Preparation & Weighing (Critical Control Point)

The highest risk of exposure occurs during the transfer of dry solid.

  • Static Elimination: Place an ionizing fan or static gun near the balance.[1] Substituted acetamides are often electrostatic; static charge causes "particle fly-out" during spatulation.

  • Containment: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Enclosure .[1]

    • Velocity Check: Ensure face velocity is between 0.3 – 0.5 m/s.[1] High turbulence can blow powder out of the weigh boat.[1]

  • The "Wet Method": If possible, tare the solvent vial, add the solid, and immediately add the solvent inside the hood to suppress dust before moving the vessel.[1]

Phase B: Solubilization & Reaction

Common Solvents: DMSO, Methanol, DMF.[1]

  • Exotherm Check: Phenolic compounds can exhibit mild exotherms when deprotonated by bases (e.g., NaH, K2CO3).[1] Add base slowly at 0°C.

  • Glove Change Protocol: If a drop of solution touches your glove, do not wipe it. [1]

    • Action: Immediately remove the outer glove, inspect the inner glove, and don a fresh outer glove.[1] The solvent acts as a carrier, pulling the brominated compound through the nitrile matrix.[1]

Phase C: Emergency Spill Response

Scenario: 500 mg powder spill on the benchtop.

  • Evacuate & Ventilate: Clear the immediate area.[1]

  • Do NOT Dry Sweep: Dry sweeping generates a toxic dust cloud.[1]

  • Wet Wipe Method:

    • Cover the spill with a chemically inert absorbent pad (e.g., polypropylene).[1]

    • Wet the pad gently with Isopropanol or water (to dampen dust).[1]

    • Scoop the wet mass into a hazardous waste bag.[1]

  • Decontamination: Wash the surface with a mild surfactant (soap/water) followed by a solvent wipe to remove lipophilic residues.[1]

Waste Disposal & Deactivation[1][2]
Waste StreamClassificationDisposal Protocol
Solid Waste Hazardous Organic SolidDouble-bag in polyethylene. Label as "Halogenated Organic Solid / Phenolic."[1]
Liquid Waste Halogenated SolventDo not mix with oxidizers (e.g., Nitric Acid) due to phenol reactivity.[1] Segregate into "Halogenated Waste" carboy.
Sharps/Glass Contaminated SharpsRinse gross residue with acetone into liquid waste before placing glass in the sharps bin.[1]
Visualizing the Safety Workflow

The following diagram illustrates the "Defense-in-Depth" strategy for handling this compound, ensuring multiple barriers between the hazard and the operator.

SafetyProtocol Hazard Hazard Source: This compound (Dust/Corrosive) Barrier1 Barrier 1: Engineering Controls (Fume Hood/Static Bar) Hazard->Barrier1 Contained by Barrier2 Barrier 2: PPE Layer (Double Nitrile + Goggles) Barrier1->Barrier2 Residual Risk Mitigated by Barrier3 Barrier 3: Admin Controls (SOP + Waste Segregation) Barrier2->Barrier3 Procedural Check Operator Operator Safety (Zero Exposure) Barrier3->Operator Ensures Operator->Hazard Spill Event (Trigger Emergency SOP)

Figure 1: Defense-in-Depth Safety Architecture. Note how engineering controls (Barrier 1) must precede personal protective equipment (Barrier 2).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4964, 2-Bromo-1-(4-hydroxyphenyl)ethanone (Structural Analog Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).[1] Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Harmonised classification and labelling for phenylacetamide derivatives.[1] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.